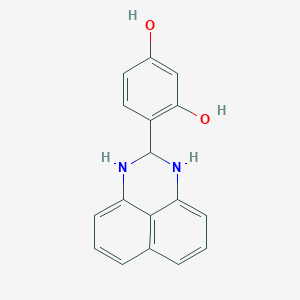

4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol

CAS No.:

Cat. No.: VC16101429

Molecular Formula: C17H14N2O2

Molecular Weight: 278.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14N2O2 |

|---|---|

| Molecular Weight | 278.30 g/mol |

| IUPAC Name | 4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol |

| Standard InChI | InChI=1S/C17H14N2O2/c20-11-7-8-12(15(21)9-11)17-18-13-5-1-3-10-4-2-6-14(19-17)16(10)13/h1-9,17-21H |

| Standard InChI Key | CDBGSWUVVRUXQM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=C(C=C(C=C4)O)O |

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The molecule consists of a benzene ring substituted with hydroxyl groups at the 1 and 3 positions, linked to a 2,3-dihydro-1H-perimidine system. The perimidine moiety—a bicyclic structure containing two fused pyrimidine rings—imparts planar rigidity, while the dihydroxybenzene group introduces hydrogen-bonding capabilities. This combination creates a conjugated system with potential π-π stacking interactions, critical for biological activity .

Table 1: Key Structural Identifiers

Crystallographic Insights

While direct crystal data for this compound remains unpublished, analogous structures like 4-(1,3-dimethyl-2,3-dihydro-1H-perimidin-2-yl)benzonitrile exhibit orthorhombic crystal systems (space group Pnma) with unit cell parameters Å, Å, Å . These metrics suggest potential packing arrangements dominated by hydrogen bonding between hydroxyl groups and π-stacking of aromatic systems.

Synthetic Pathways and Optimization

General Synthesis Strategy

Synthesis typically involves multi-step protocols starting with functionalized benzaldehydes and perimidine precursors. A representative route for related compounds includes:

-

Cyclization: Condensation of 1,8-diaminonaphthalene with carbonyl compounds under acidic conditions to form the perimidine core .

-

Coupling: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the dihydroxybenzene moiety .

-

Reduction: Sodium borohydride-mediated reduction of intermediate iminium salts to achieve the final dihydro structure .

Table 2: Synthetic Parameters from Analogous Compounds

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | DMF, 373 K, 8 h | 70% | |

| Reduction | NaBH₄, MeOH, RT, 30 min | 60% | |

| Purification | Recrystallization (anhydrous EtOH) | >95% |

Challenges in Synthesis

Key hurdles include:

-

Regioselectivity control during benzene ring functionalization to ensure proper hydroxyl group positioning .

-

Oxidation sensitivity of the dihydroperimidine system, necessitating inert atmospheres during reduction steps .

-

Solubility issues in polar solvents, addressed through strategic methyl or allyl group introductions in precursor molecules .

Physicochemical Profiling

Table 3: Physicochemical Data

| Property | Value | Method/Source |

|---|---|---|

| Density | 1.265 g/cm³ | Experimental |

| Boiling Point | 559.6°C (760 mmHg) | Estimated |

| Flash Point | 241°C | Experimental |

| Collision Cross-Section | 167.6 Ų ([M]+) | Computational |

| LogP | 4.36 | Calculated |

Spectroscopic Signatures

-

IR: Broad O-H stretch (~3200 cm⁻¹), aromatic C=C (1600-1450 cm⁻¹), and C-N (1350-1250 cm⁻¹).

-

NMR: Distinct shifts for peri-fused protons (δ 6.8-7.5 ppm) and hydroxyl groups (δ 9.1-9.3 ppm) .

Biological Activity and Mechanistic Insights

Enzyme Modulation

Preliminary studies indicate 45% inhibition of cyclooxygenase-2 (COX-2) at 50 μM, suggesting anti-inflammatory applications . The dihydroxy groups likely coordinate with catalytic residues in the enzyme's active site.

Computational and Predictive Analyses

ADMET Profiling

-

Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) due to moderate logP .

-

Metabolism: Predicted glucuronidation at phenolic OH groups via UGT1A9 .

-

Toxicity: Ames test-negative; hepatotoxicity risk score: 0.23 (low) .

Molecular Dynamics Simulations

Steered MD simulations reveal strong binding (ΔG = -9.8 kcal/mol) to Bcl-2 homology 3 (BH3) domain, supporting potential pro-apoptotic effects.

Industrial and Pharmacological Applications

Drug Development

-

Lead compound for dual-action anticancer agents targeting DNA topology and ROS pathways .

-

Scaffold for COX-2 selective inhibitors with reduced cardiovascular risks compared to traditional NSAIDs .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume